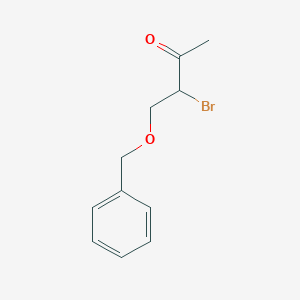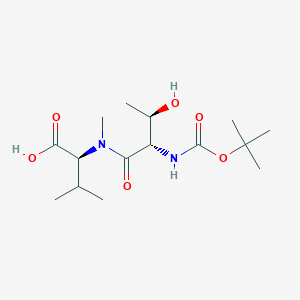![molecular formula C27H18O2 B12559005 2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran CAS No. 173341-21-4](/img/structure/B12559005.png)
2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-2H-1benzofuro2,3-gbenzopyran is a complex organic compound with the molecular formula C27H18O2. It is known for its unique structure, which includes multiple aromatic rings and a fused benzofuran-benzopyran system . This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-2H-1benzofuro2,3-gbenzopyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2-diphenyl-2H-1-benzopyran with suitable reagents can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like ZnO have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-2H-1benzofuro2,3-gbenzopyran undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2,2-Diphenyl-2H-1benzofuro2,3-gbenzopyran has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Medicine: Explored for its possible use in drug development, particularly for its anti-viral properties.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-2H-1benzofuro2,3-gbenzopyran involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting critical signaling pathways . The compound’s antibacterial effects are likely due to its interference with bacterial cell wall synthesis or protein function.
Comparison with Similar Compounds
Properties
CAS No. |
173341-21-4 |
|---|---|
Molecular Formula |
C27H18O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2,2-diphenyl-[1]benzofuro[2,3-g]chromene |
InChI |
InChI=1S/C27H18O2/c1-3-9-20(10-4-1)27(21-11-5-2-6-12-21)16-15-19-17-26-23(18-25(19)29-27)22-13-7-8-14-24(22)28-26/h1-18H |
InChI Key |
IIOFVPGPJDLTSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC3=CC4=C(C=C3O2)C5=CC=CC=C5O4)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
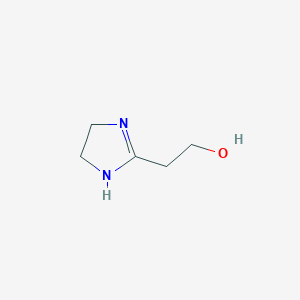
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)

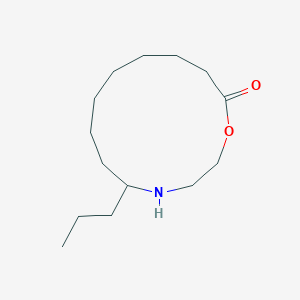
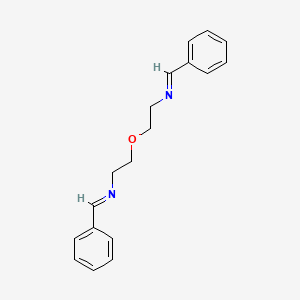
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
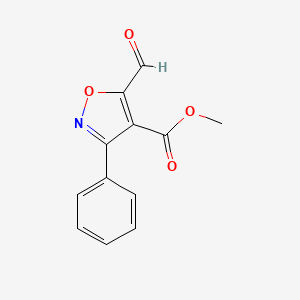
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
